Photochemical Ring-Opening Quantum Yield: BIPS ≤0.1 vs. 6-Nitro-BIPS ~0.4
Femtosecond UV-mid-IR pump-probe spectroscopy in tetrachloroethene establishes that the dominant excited-state decay channel for unsubstituted BIPS is internal conversion to the S₀ state with a quantum yield ≥0.9, placing an upper limit of 0.1 on the photochemical ring-opening quantum yield. This agrees with a photocoloration quantum yield of 0.055 mole/einstein measured at −120 °C in a 1-propanol/2-propanol mixture for BIPS irradiated at 313 nm [1]. By contrast, the 6-nitro-BIPS derivative achieves a ring-opening quantum yield of approximately 0.18–0.4 depending on solvent polarity, representing a roughly 2- to 4-fold enhancement conferred by the nitro substituent [2]. For 6,8-dinitro-BIPS, bidirectional photoswitching with high quantum efficiency in both directions has been demonstrated, though with a trade-off between ring-opening and ring-closing quantum yields [3].
| Evidence Dimension | Quantum yield of photochemical ring-opening (Φ_SP→MC) |
|---|---|
| Target Compound Data | ≤0.1 (upper limit); 0.055 mole/einstein at −120 °C in 1-propanol/2-propanol mixture |
| Comparator Or Baseline | 6-Nitro-BIPS: Φ ~0.18–0.4 (solvent-dependent); ca. 2-fold higher than unsubstituted BIPS per literature consensus |
| Quantified Difference | 6-Nitro-BIPS ring-opening quantum yield is approximately 2–4× higher than unsubstituted BIPS, with the 2-fold lower bound confirmed by a comprehensive review [2] |
| Conditions | BIPS: tetrachloroethene, 70 fs UV excitation at 313 nm, ambient temperature; 6-nitro-BIPS: various organic solvents, 308–366 nm excitation |
Why This Matters
The low ring-opening quantum yield of BIPS is not a weakness but a defining characteristic that makes it indispensable as a negative-control or baseline in structure–photoreactivity relationship studies, and valuable where low photoswitching efficiency is desirable (e.g., gradual UV dosimetry).
- [1] Rini, M. et al. Ultrafast UV-mid-IR Investigation of the Ring Opening Reaction of a Photochromic Spiropyran. J. Am. Chem. Soc. 2003, 125 (10), 3028–3034. DOI: 10.1021/ja028262j. PMID: 12617669 View Source
- [2] Kortekaas, L.; Browne, W. R. The evolution of spiropyran: fundamentals and progress of an extraordinarily versatile photochrome. Chem. Soc. Rev. 2019, 48, 3406–3424. DOI: 10.1039/C9CS00203K View Source
- [3] Buback, J. et al. Ultrafast Bidirectional Photoswitching of a Spiropyran. J. Am. Chem. Soc. 2010, 132 (46), 16510–16519. DOI: 10.1021/ja1062746 View Source
